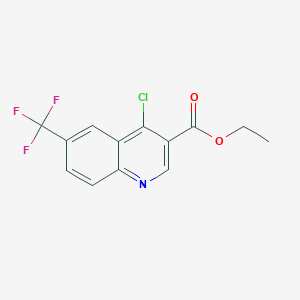

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXGDQZPDDDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401916 | |

| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193827-69-9 | |

| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, featuring a trifluoromethyl group at the 6-position, a chlorine atom at the 4-position, and an ethyl carboxylate at the 3-position, imparts unique physicochemical properties that are highly desirable for drug candidates. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the 4-chloro and 3-carboxylate moieties provide versatile handles for further chemical modification and diversification.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule points towards a two-step synthetic sequence starting from a readily available substituted aniline. The core of this strategy lies in the construction of the quinoline ring system, followed by a chlorination step. The Gould-Jacobs reaction is a robust and well-established method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2][3] This reaction is particularly well-suited for anilines bearing electron-withdrawing groups, such as the trifluoromethyl group in our starting material, 4-(trifluoromethyl)aniline.

The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate can be effectively achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] This transformation proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, converting the hydroxyl group into a more reactive chlorophosphate intermediate that is subsequently displaced by a chloride ion.[4]

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process: the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

Caption: Synthetic route to the target compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

This procedure is adapted from the classical Gould-Jacobs reaction methodology.[2][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethyl)aniline | 161.13 | 10.0 g | 0.062 mol |

| Diethyl Ethoxymethylenemalonate (DEEM) | 216.22 | 14.2 g (13.4 mL) | 0.066 mol |

| Diphenyl ether | 170.21 | 100 mL | - |

Procedure:

-

Condensation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

-

Heat the reaction mixture to 110-120 °C with stirring for 2 hours. During this time, ethanol will be distilled off as a byproduct.

-

Cyclization: After the initial condensation, add diphenyl ether to the reaction mixture.

-

Increase the temperature to 250-260 °C and maintain it for 30-45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the product will form.

-

Add petroleum ether or hexane to the flask to facilitate further precipitation and to help break up the solid mass.

-

Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a solid.

Part 2: Synthesis of this compound

This chlorination step utilizes phosphorus oxychloride to convert the hydroxyl group to a chlorine atom.[4][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 285.22 | 10.0 g | 0.035 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic amount | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate in phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate out as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the final product, this compound.

Mechanistic Insights

The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a two-stage mechanism:

-

Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the β-carbon of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an intermediate, ethyl 3-(4-(trifluoromethyl)anilino)acrylate.[1]

-

Thermal Cyclization: At high temperatures, this intermediate undergoes an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization) to form the quinoline ring. A subsequent tautomerization leads to the more stable 4-hydroxyquinoline product.[6]

Caption: Key steps in the Gould-Jacobs reaction.

Chlorination with Phosphorus Oxychloride

The chlorination of the 4-hydroxyquinoline is believed to proceed through a mechanism similar to the Vilsmeier-Haack reaction.[4]

-

Activation of POCl₃: In the presence of a catalytic amount of DMF, a highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, is formed.

-

Formation of a Phosphate Ester: The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of the Vilsmeier reagent (or POCl₃ itself), leading to the formation of a chlorophosphate ester intermediate.

-

Nucleophilic Substitution: A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The Gould-Jacobs reaction provides an efficient means of constructing the core quinoline ring system, and subsequent chlorination with phosphorus oxychloride furnishes the desired product in good yield. Careful control of reaction conditions and purification techniques are essential for obtaining a high-purity final product, which serves as a valuable building block for the discovery and development of new pharmaceutical agents.

References

-

Larock, R. C., & Nevado, C. (2010). Electrophilic Cyclization of N-(2-Alkynyl)anilines for the Synthesis of Substituted Quinolines. Organic Letters, 12(19), 4344–4347. [Link]

-

Mogilaiah, K., & Reddy, G. R. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(12), 2715-2718. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 2(1), 111-114. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Biegańska, S. D., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6615. [Link]

-

Merck. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

-

Singh, P. P., et al. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

-

Wang, L., et al. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters, 20(7), 1891–1895. [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

International Journal of Science and Research (IJSR). (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

-

Price, C. C., Snyder, H. R., Bullitt Jr., O. H., & Kovacic, P. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1251–1252. [Link]

- Joly, R., Warnant, J., & Goflinet, B. (1971). U.S. Patent No. 3,567,732. U.S.

-

Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

-

Molbase. (n.d.). Synthesis of Example 5 Ethyl 7-chloro-6-fluoro-4-hydroxy-8-nitro-3-quinolinecarboxylate. [Link]

-

PubChemLite. (n.d.). 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. [Link]

-

ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Chemsrc. (n.d.). ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate. [Link]

-

Indian Journal of Chemistry. (2023). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene). [Link]

-

PubChemLite. (n.d.). Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. [Link]

-

National Institutes of Health. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1982–1991. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are foundational to a vast array of pharmaceuticals and biologically active compounds, demonstrating efficacy as antimalarial, anticancer, antibacterial, and antiviral agents.[1][3] The strategic functionalization of this core structure allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This compound is a prime example of a highly versatile and synthetically valuable building block, engineered with specific reactive sites and modulators of biological activity. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its use in research and development.

Core Chemical Profile

This compound is a poly-functionalized heterocyclic compound. Its structure is characterized by a quinoline core substituted with a reactive chlorine atom at the 4-position, an electron-withdrawing trifluoromethyl group at the 6-position, and an ethyl ester at the 3-position. Each of these groups imparts distinct chemical characteristics that are crucial for its application as a synthetic intermediate.

| Property | Data | Source |

| Molecular Formula | C₁₃H₉ClF₃NO₂ | [4] |

| Molecular Weight | 303.66 g/mol | [5] |

| CAS Number | 34784-04-8 | Not explicitly found, similar compounds referenced |

| Appearance | Typically a solid at room temperature | |

| IUPAC Name | This compound | [4] |

| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | [4] |

| InChI Key | NYDXGDQZPDDDMR-UHFFFAOYSA-N | [4] |

Physicochemical & Spectroscopic Characterization

The interplay of the functional groups defines the molecule's physical behavior and its spectroscopic signature. The trifluoromethyl group significantly increases lipophilicity (predicted XlogP of 3.9) and can enhance metabolic stability, while the ester and quinoline nitrogen provide sites for hydrogen bonding.[4]

Predicted Physicochemical Properties

| Property | Predicted Value | Influence of Functional Groups |

| XlogP | 3.9 | The -CF₃ group significantly increases lipophilicity. |

| Monoisotopic Mass | 303.0274 Da | [4] |

| Form | Solid |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a dedicated public database for this specific molecule is sparse, the expected spectral features can be reliably predicted based on the analysis of its constituent functional groups and similar quinoline structures.[6][7]

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A quartet around 4.4 ppm (O-CH₂) and a triplet around 1.4 ppm (-CH₃). Aromatic Protons: Signals in the 7.5-8.8 ppm range. The proton at C2 will likely be a singlet around 8.8 ppm. Protons on the benzene ring (H5, H7, H8) will show characteristic splitting patterns. |

| ¹³C NMR | Carbonyl Carbon: ~165 ppm. Quaternary Carbons: C4 (~148 ppm, bearing Cl), C6 (~130 ppm, bearing CF₃), and other quinoline carbons. CF₃ Carbon: A quartet around 123 ppm due to C-F coupling. Ethyl Group Carbons: ~62 ppm (-OCH₂) and ~14 ppm (-CH₃). |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z 303, with a characteristic M+2 isotope peak (~33% intensity) due to the presence of chlorine.[4] Fragmentation: Loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO) from the ester. |

| Infrared (IR) | C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. C-F Stretch (CF₃): Strong, characteristic bands in the 1100-1350 cm⁻¹ region. C-Cl Stretch: ~700-850 cm⁻¹. C=N and C=C (Aromatic): Multiple bands in the 1500-1650 cm⁻¹ region. |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its well-defined reactive sites. It is typically synthesized via cyclization reactions and serves as a launchpad for extensive chemical modifications.

Plausible Synthetic Pathway

A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction. This involves the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chlorination.

Caption: Plausible synthetic workflow for the target compound via the Gould-Jacobs reaction.

Core Reactivity: A Hub for Derivatization

The true value of this molecule lies in its predictable reactivity, primarily centered around the C4-chloro and C3-ester functionalities.

Caption: Key reactive sites and derivatization pathways for the title compound.

-

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the 4-position is highly susceptible to displacement by a wide range of nucleophiles. This is the most exploited reaction pathway for this scaffold. The electron-withdrawing nature of the quinoline nitrogen and the C6-trifluoromethyl group activates the C4 position for attack. This reaction is pivotal for introducing diverse side chains to build libraries of potential drug candidates.[8]

-

Ester Modifications at the C3-Position:

-

Hydrolysis: The ethyl ester can be easily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can alter solubility or serve as a handle for further reactions.

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol (3-hydroxymethylquinoline).

-

Amidation: The ester can be converted to an amide by heating with an amine, often requiring conversion to a more reactive acyl chloride first.

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate in discovery pipelines.

-

Scaffold for Medicinal Chemistry: Its primary use is as a foundational scaffold. The SNAr reaction at the C4 position allows for the rapid generation of diverse 4-anilinoquinolines and related structures, which are known to interact with various biological targets, including protein kinases.[8][9]

-

Enzyme Inhibition Studies: Derivatives have shown potential as inhibitors of enzymes crucial for pathogen survival, such as DNA gyrase and topoisomerase in bacteria.[9]

-

Anticancer and Antimalarial Research: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] By modifying this core with groups like -CF₃ and creating derivatives at the C4 position, researchers aim to develop new agents that can overcome resistance or exhibit novel mechanisms of action against cancer cell lines and malarial parasites.[1][9]

Safety and Handling Protocols

As a chlorinated and fluorinated aromatic compound, proper handling is imperative to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

Exemplar Experimental Protocol: Nucleophilic Substitution with Aniline

This protocol details a representative SNAr reaction to synthesize an Ethyl 4-anilino-6-(trifluoromethyl)quinoline-3-carboxylate derivative, a common step in generating a compound library.

Objective: To displace the 4-chloro group with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Ethanol or Isopropanol (solvent)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, to scavenge HCl)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

TLC plates, ethyl acetate, hexanes

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

-

Dissolution: Add ethanol (approx. 10 mL per gram of starting material) to dissolve the solid.

-

Reagent Addition: Add aniline (1.2 eq) to the solution. If desired, add DIPEA (1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with 1M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution, and finally brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization: Collect the pure fractions, combine, and remove the solvent. Dry the final product under high vacuum and characterize by NMR and Mass Spectrometry to confirm its structure and purity.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific community. Its predictable reactivity, particularly at the C4-chloro position, combined with the influential electronic and pharmacokinetic properties imparted by the trifluoromethyl group, makes it an indispensable tool in the synthesis of novel heterocyclic compounds. For researchers in drug discovery and materials science, a thorough understanding of its chemical properties and reactivity is key to unlocking its full potential as a versatile building block for innovation.

References

-

PubChem. This compound (C13H9ClF3NO2). Available from: [Link]

-

Chemsrc.com. ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Available from: [Link]

-

ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available from: [Link]

-

PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

-

PMC - NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]

-

ResearchGate. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

PMC - NIH. Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

-

MDPI. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]

-

IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. Available from: [Link]

-

ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]

-

Letters in Applied NanoBioScience. Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Available from: [Link]

-

PubChem. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (C12H9ClFNO2). Available from: [Link]

-

PubChem. Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3). Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Freie Universität Berlin Refubium. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]

- Google Patents. CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C13H9ClF3NO2) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate | 950266-34-9 [smolecule.com]

- 10. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

CAS number 26893-12-9 properties and structure

An In-Depth Technical Guide to CAS Number 26893-12-9: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of specific chemical entities is paramount. This guide provides a detailed technical overview of the compound associated with CAS number 26893-12-9, identified as Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.[1][2][3][4][5][6][7][8][9][10][11][12] This document delves into its chemical structure, physicochemical properties, safety protocols, and likely applications, presenting the information with the scientific integrity and depth required by researchers and development scientists.

Chemical Identity and Structure

The compound registered under CAS number 26893-12-9 is a complex organic molecule named Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.[2][3][7] This nomenclature precisely describes its molecular architecture, which is foundational to understanding its chemical behavior and potential utility.

Key Identifiers:

-

IUPAC Name: ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate[7]

-

Synonyms: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate[3][5][7]

The structure features a quinoline core, which is a bicyclic aromatic heterocycle. This core is substituted with a trifluoromethyl group at the 6-position, a hydroxyl (or its tautomeric keto form) group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.

Structural Visualization

To fully appreciate the spatial arrangement of this molecule, a 2D structural diagram is provided below. This visualization is critical for chemists designing synthetic pathways or for computational scientists modeling its interactions.

Caption: 2D structure of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application. Based on available data, this compound is a solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below. The high melting point is indicative of a stable crystal lattice structure.

| Property | Value | Source(s) |

| Physical Form | Solid | [2][3] |

| Melting Point | 336 °C (decomposes) | [1][2][3] |

| Boiling Point | 343.5 ± 37.0 °C (Predicted) / 351.8 °C at 760 mmHg | [1][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

Synthesis and Manufacturing

While detailed, step-by-step synthesis protocols are proprietary and not always publicly available, the structure of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate suggests it is likely produced through multi-step organic synthesis. The quinoline core is often constructed via classic named reactions such as the Gould-Jacobs reaction. The starting materials would likely be an appropriately substituted aniline and a diethyl ethoxymethylenemalonate derivative. The availability of this compound from various chemical suppliers indicates that established manufacturing processes exist.[5][12] It is primarily intended for laboratory and research purposes.[2]

Applications and Research Interest

Given its classification as a laboratory chemical, CAS 26893-12-9 is not an end-product for direct consumer or industrial use. Instead, its value lies as a building block or intermediate in chemical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.

Therefore, this compound is of significant interest to researchers in:

-

Medicinal Chemistry: As a starting material for the synthesis of novel therapeutic agents. The combination of the quinoline core and the trifluoromethyl group makes it an attractive scaffold for developing kinase inhibitors, anti-infective agents, or other pharmaceuticals.

-

Materials Science: As a component in the synthesis of functional organic materials, where the quinoline moiety can impart specific photophysical or electronic properties.

-

Chemical Biology: For the development of chemical probes to study biological pathways.

Safety and Handling

As a Senior Application Scientist, emphasizing rigorous safety protocols is non-negotiable. The information synthesized from safety data sheets (SDS) provides a clear directive for handling this compound.[2]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:[2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation, Category 3): H335 - May cause respiratory irritation.[2]

The GHS pictogram associated with these hazards is the exclamation mark. The signal word is "Warning".[2]

Experimental Workflow: Safe Handling Protocol

The following step-by-step protocol ensures a self-validating system of safety when working with this compound.

Caption: Standard Operating Procedure for handling CAS 26893-12-9.

Precautionary Measures and First Aid

Adherence to the following P-statements is mandatory:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

First Aid:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Storage and Disposal:

-

The compound should be stored at room temperature under an inert atmosphere.[3]

-

Disposal must be conducted via a licensed professional waste disposal service, and the material should not be allowed to enter drains.[2]

Conclusion

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) is a specialized laboratory chemical with significant potential as a building block in medicinal chemistry and materials science. Its well-defined structure, characterized by the quinoline core and a trifluoromethyl substituent, offers a versatile platform for synthetic innovation. While its direct applications are limited to research and development, its role as a chemical intermediate is crucial. Professionals handling this compound must adhere strictly to the outlined safety protocols to mitigate the risks associated with its handling. This guide provides the foundational knowledge required for the informed and safe utilization of this compound in a research setting.

References

- ETHYL 4-HYDROXY-6-(TRIFLUOROMETHYL)QUINOLINE-3... (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9718485.htm]

- Safety Data Sheet - Angene Chemical. (Source: Angene Chemical) [URL: https://www.angenechemical.com/msds/26893-12-9.pdf]

- 3-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester|26893-12-9. (Source: AngeneChemical) [URL: https://www.angenechemical.com/product/ag003qaw]

- ETHYL 4-HYDROXY-6-(TRIFLUOROMETHYL)QUINOLINE-3... (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9718485.htm]

- Supplier CAS No 26893-12-9. (Source: BuyersGuideChem) [URL: https://www.buyersguidechem.com/cas/26893-12-9.html]

- Accela CMOリスト. (Source: Accelachem.com) [URL: https://www.accelachem.com/cmo_list.html]

- Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737196]

- 49713-51-1,4-Hydroxy-6-(trifluoromethyl)quinoline-AccelaChem|AccelaChemBio. (Source: Accelachem.com) [URL: https://www.accelachem.com/goods-49713-51-1.html]

- Products - Quality Control Chemicals (QCC). (Source: Quality Control Chemicals) [URL: https://www.qcchemicals.com/products/E.html]

- Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. (Source: Chemtrade) [URL: https://www.chemtrade.asia/th/cas/26893-12-9.html]

- 26893-12-9,Ethyl 4-Hydroxy-6-(trifluoromethyl)quinoline-3... (Source: Chem-Space) [URL: https://chem-space.com/product/bld-32969]

- Supplier CAS No 26893-12-9. (Source: BuyersGuideChem) [URL: https://www.buyersguidechem.com/suppliers/cas/26893-12-9.html]

- BLD Pharmatech Co., Limited (Page 270) @ ChemBuyersGuide.com, Inc. (Source: ChemBuyersGuide.com) [URL: https://www.chembuyersguide.

- Angene International Limited (Page 1259) @ ChemBuyersGuide.com, Inc. (Source: ChemBuyersGuide.com) [URL: https://www.chembuyersguide.

- CAS 26893-12-9 | Sigma-Aldrich. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/cas/26893-12-9]

- Methyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate 924633... (Source: ChemSrc) [URL: https://www.chemsrc.com/en/cas/924633-66-1_924633-66-1.html]

- 4-ヒドロキシ-6-(トリフルオロメチル)-3-キノリンカルボン酸エチル... (Source: H&I) [URL: https://www.market-report.jp/b/b/RFS24MAR08194]

Sources

- 1. ETHYL 4-HYDROXY-6-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE CAS#: 26893-12-9 [m.chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. angenechemical.com [angenechemical.com]

- 4. ETHYL 4-HYDROXY-6-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 26893-12-9 [chemicalbook.com]

- 5. Supplier CAS No 26893-12-9 - BuyersGuideChem [buyersguidechem.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 49713-51-1,4-Hydroxy-6-(trifluoromethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. Quality Control Chemicals (QCC) [qcchemical.com]

- 10. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate [myskinrecipes.com]

- 11. 26893-12-9,Ethyl 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 12. Supplier CAS No 26893-12-9 - BuyersGuideChem [buyersguidechem.com]

Spectroscopic Data for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 6-position and a chlorine atom at the 4-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its synthesis, characterization, and application in research and development.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the quinoline ring system is crucial for the assignment of spectroscopic signals.

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of methanol or acetonitrile and water, to a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 100-500). For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation.

References

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

PubMed. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

-

ResearchGate. (n.d.). Plot of experimental versus calculated 1 H NMR chemical shifts. [Link]

-

SpectraBase. (n.d.). 4-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

ResearchGate. (n.d.). Plot of experimental versus calculated 13 C NMR chemical shifts. [Link]

-

SpectraBase. (n.d.). Isoquinoline-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... [Link]

-

SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. [Link]

-

PubMed. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. [Link]

-

ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

-

PubMed Central. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

PubChem. (n.d.). 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

Crystal structure of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

An In-depth Technical Guide to the Structural Elucidation of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, is a compound of significant interest due to its unique combination of substituents. The 4-chloro group can act as a leaving group for further derivatization or as a halogen bond donor. The electron-withdrawing 6-(trifluoromethyl) group can enhance metabolic stability and membrane permeability. The ethyl carboxylate at the 3-position provides a key site for interaction with biological targets. A comprehensive understanding of the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of next-generation therapeutics. This guide provides a detailed roadmap for the determination and analysis of its crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of the title compound is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent chlorination.

Experimental Protocol: Synthesis of this compound

-

Step 1: Condensation. 4-(Trifluoromethyl)aniline is reacted with diethyl 2-(ethoxymethylene)malonate in a suitable solvent, such as diphenyl ether, and heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. The intermediate is cyclized at high temperature (typically >200 °C) to yield the corresponding 4-hydroxyquinoline derivative.

-

Step 3: Chlorination. The 4-hydroxyquinoline is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to yield the final product, this compound.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Liquid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower, in a controlled manner.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

The process can be broken down into several key stages, from selecting a crystal to solving and refining the structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for SC-XRD

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (e.g., Lorentz and polarization effects), and generate a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed (|Fₒ|) and calculated (|Fₑ|) structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Key Crystallographic Parameters for Validation

The quality of the final crystal structure model is assessed using several key metrics.

| Parameter | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |

| Goof (S) | Goodness-of-Fit. Should be close to 1. | ~1.0 |

| Max/Min Residual Electron Density | The highest and lowest peaks in the final difference Fourier map. | < ±0.5 e⁻/ų |

Structural Analysis: From Atomic Coordinates to Chemical Insights

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Intramolecular Features

Analysis of the internal geometry of the molecule reveals key structural characteristics. For this compound, one would expect the quinoline ring system to be essentially planar. The orientation of the ethyl carboxylate group relative to the quinoline plane is of particular interest as it can influence receptor binding.

Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the compound's physical properties and for understanding its potential interactions with biological macromolecules.

A Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxylate scaffold is a cornerstone of modern medicinal chemistry, most notably as the foundational structure for the potent class of fluoroquinolone antibiotics. This guide traces the historical and scientific journey of these derivatives, from the initial synthesis of the quinoline ring to the rational design of broad-spectrum antibacterial agents. We will explore the pivotal synthetic methodologies, such as the Gould-Jacobs reaction, that enabled access to this chemical space. The narrative will detail the serendipitous discovery of nalidixic acid, the first quinolone antibacterial, and the subsequent "fluorine revolution" that led to blockbuster drugs like ciprofloxacin. A central focus will be on the elucidation of their mechanism of action—the targeting of bacterial DNA gyrase and topoisomerase IV—and the structure-activity relationships (SAR) that guided the optimization of potency, spectrum, and pharmacokinetic properties. This document serves as an in-depth resource, providing both historical context and the technical underpinnings that continue to make quinoline-3-carboxylate derivatives a rich field for drug discovery.[1][2][3]

Introduction: The Quinoline Core

The quinoline ring system, a fusion of a benzene ring and a pyridine ring (1-azanaphthalene), is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a vast array of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and, most significantly, antibacterial properties.[3][5] The defining feature of the compounds discussed herein is the carboxylic acid group at the 3-position, a critical pharmacophore for their primary biological activity. This guide will focus on the evolution of this specific class of molecules, from their synthetic origins to their establishment as essential medicines.

Foundational Synthesis: The Gould-Jacobs Reaction

A key enabling technology for the exploration of quinoline-3-carboxylate derivatives was the development of reliable synthetic routes. The Gould-Jacobs reaction , first reported in 1939, remains a fundamental and versatile method for preparing the 4-hydroxyquinoline (or 4-quinolinone) backbone.[6][7][8][9]

The reaction proceeds in a series of steps:

-

Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic attack from the aniline's nitrogen, followed by the elimination of ethanol.[6][7]

-

Thermal Cyclization: The resulting anilidomethylenemalonate intermediate undergoes a high-temperature (often >250 °C) 6-electron electrocyclization to form the quinoline ring system.[6][7][8]

-

Hydrolysis & Decarboxylation (Optional): The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated if the 4-oxoquinoline is the desired final product.[6][8]

The significance of this reaction lies in its ability to construct the core bicyclic system with the crucial carboxylate precursor already in place at the 3-position, making it an ideal starting point for medicinal chemistry campaigns.

The First Breakthrough: Discovery of Nalidixic Acid

The story of quinolone antibiotics begins with a moment of serendipity. In 1962, George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[10] This led to the synthesis and discovery of nalidixic acid , a 1,8-naphthyridine derivative (a quinoline with a second nitrogen at the 8-position).[1][10][11]

Introduced for clinical use in 1964, nalidixic acid was the first quinolone antimicrobial.[1][2] Its activity was primarily limited to Gram-negative bacteria, and it was mainly used for treating urinary tract infections.[1][11] However, its utility was constrained by low potency, a short half-life, and the rapid emergence of bacterial resistance.[1] Despite these limitations, nalidixic acid was a crucial proof-of-concept, demonstrating that inhibiting bacterial DNA synthesis via this scaffold was a viable therapeutic strategy.[2][12]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with two key structural modifications, heralding the era of the fluoroquinolones .[2][13]

-

Addition of Fluorine at C-6: The introduction of a fluorine atom at the 6-position of the quinolone ring dramatically increased the compound's potency.[1][14] This modification enhances the binding of the drug to its target enzyme, DNA gyrase.[14] The first compound to feature this was flumequine.[2]

-

Addition of a Piperazine Ring at C-7: Incorporating a piperazine moiety at the 7-position expanded the antibacterial spectrum, notably conferring activity against Pseudomonas aeruginosa and some Gram-positive bacteria.[15]

The first compound to combine these features was norfloxacin , synthesized in 1977.[15] It was the first of the "fluoroquinolones" and demonstrated a much broader spectrum and higher potency than nalidixic acid.[1][11] This was quickly followed by the development of ciprofloxacin in 1981, which showed even greater potency and became one of the most widely prescribed antibiotics globally.[1][2] These second-generation fluoroquinolones revolutionized the treatment of a wide range of bacterial infections.[1][11]

Subsequent generations have built upon this template, with modifications at various positions to further enhance the spectrum of activity (especially against Gram-positive and anaerobic bacteria), improve pharmacokinetics for once-daily dosing, and increase safety.[16][17]

Mechanism of Action: Targeting Bacterial Topoisomerases

Quinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[18] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[1][18][19] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.[20]

The mechanism involves the following steps:

-

Enzyme Binding: The enzymes, which are heterotetramers (GyrA₂GyrB₂ for gyrase, ParC₂ParE₂ for topoisomerase IV), bind to bacterial DNA and create a transient double-strand break.[18]

-

Complex Trapping: The quinolone drug molecule intercalates into the DNA at this break and binds to the enzyme-DNA complex.[18][21] This stabilizes the complex, preventing the enzyme from resealing the DNA break.[18][21] This action classifies quinolones as "topoisomerase poisons" because they convert these essential enzymes into cellular toxins.[21]

-

Cellular Disruption: The trapped, broken DNA-enzyme complexes act as roadblocks for the DNA replication machinery.[18][22] This leads to an inhibition of DNA synthesis, induction of the SOS DNA repair response, and ultimately, the release of lethal double-strand breaks, causing rapid bacterial cell death.[19][23]

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[19][20]

Structure-Activity Relationships (SAR)

The extensive research into quinolones has generated a deep understanding of how modifications to the core structure impact their biological activity.[14][24]

| Position | Substituent | Effect on Activity & Properties | Key Examples |

| N-1 | Small alkyl (ethyl) or cyclopropyl | Critical for DNA gyrase binding and antibacterial potency. Cyclopropyl is often optimal.[25] | Ciprofloxacin, Levofloxacin |

| C-3 & C-4 | Carboxylic acid (C-3) and Ketone (C-4) | Essential for binding to the DNA-gyrase complex.[25] Modification leads to a total loss of activity. | All active quinolones |

| C-5 | Amino, methyl | Can increase Gram-positive activity. | Sparfloxacin |

| C-6 | Fluorine | Crucial for high potency. [14] Greatly enhances DNA gyrase inhibition and cell penetration.[14] | Norfloxacin, Ciprofloxacin |

| C-7 | Piperazine ring (or other cyclic amines) | Broadens spectrum to include Pseudomonas and Gram-positives.[15] Influences pharmacokinetics and can reduce efflux pump efficiency.[20] | Ciprofloxacin, Levofloxacin |

| C-8 | Methoxy, Halogen | A C-8 methoxy group can enhance activity against anaerobic bacteria. A second nitrogen (naphthyridone) can be associated with adverse events.[11] | Moxifloxacin |

Key Experimental Protocol: Gould-Jacobs Synthesis of a 4-Quinolinone Precursor

This protocol describes the classical thermal synthesis of a key intermediate, ethyl 4-hydroxyquinoline-3-carboxylate, which serves as a precursor for many quinolone antibiotics.

Objective: To synthesize ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate (DEEM).

Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Round-bottom flask with reflux condenser and thermometer

-

Heating mantle

-

Stir bar

Procedure:

Step 1: Condensation to form Diethyl (anilinomethylene)malonate

-

Combine aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.

-

Heat the mixture with stirring to 100-130 °C for 1-2 hours.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of aniline and the formation of the intermediate.

-

Once complete, remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

Add a high-boiling point solvent (e.g., Dowtherm A) to the flask containing the intermediate from Step 1.

-

Heat the solution to approximately 250 °C with vigorous stirring.[8]

-

Maintain this temperature for 15-30 minutes. The product will begin to precipitate from the hot solution.

-

Allow the reaction mixture to cool to room temperature, which will cause further precipitation.

Step 3: Isolation and Purification

-

Add a non-polar solvent like hexane to the cooled mixture to facilitate complete precipitation.[7]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with hexane or another suitable solvent to remove the high-boiling solvent.

-

Dry the resulting solid under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate. The product can be further purified by recrystallization if necessary.

Conclusion and Future Directions

The journey of the quinoline-3-carboxylate derivatives from a synthetic curiosity to a pillar of antibacterial therapy is a testament to the power of medicinal chemistry. The initial serendipitous discovery of nalidixic acid laid the groundwork, but it was the rational, structure-based design—particularly the addition of fluorine at C-6 and a piperazine at C-7—that transformed the class into broad-spectrum, life-saving drugs.[1][26] Understanding the molecular mechanism of targeting bacterial topoisomerases has been key to both optimizing efficacy and understanding resistance.[18] While the rise of bacterial resistance presents a significant challenge to the longevity of fluoroquinolones, the quinoline-3-carboxylate scaffold remains a versatile and powerful platform for the development of new therapeutic agents, not only as antibacterials but also in areas like oncology and inflammatory diseases.[5][27]

References

-

Gould–Jacobs reaction - Wikipedia. Available from: [Link]

-

Aldred KJ, Kerns RJ, Osheroff N. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry. 2014;53(10):1565-74. Available from: [Link]

-

Gagea, C., et al. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. 2023. Available from: [Link]

-

Dalhoff A, Tillotson G. The quinolones: decades of development and use. Infection. 2003;31(2):70-8. Available from: [Link]

-

Patel, K., et al. Classification and structure-activity relationships of fluoroquinolones. Drugs. 1995. Available from: [Link]

-

Bryskier A. The fluoroquinolone antibacterials: past, present and future perspectives. Expert Opinion on Investigational Drugs. 2002;11(2):163-74. Available from: [Link]

-

Hooper DC. DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. 1998;62(4):1085-103. Available from: [Link]

-

Pommier Y, et al. Mechanism of Quinolone Action and Resistance. Journal of Biological Chemistry. 2010. Available from: [Link]

-

Chu DT, Fernandes PB. Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. 1989;33(2):131-5. Available from: [Link]

-

Overview of quinolone action mechanism. Gyrase or topoisomerase IV... ResearchGate. Available from: [Link]

-

Drlica K, Zhao X. DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Microbiology and Molecular Biology Reviews. 1997;61(3):377-92. Available from: [Link]

-

Peterson LR. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. 2001;33(Suppl 3):S180-6. Available from: [Link]

-

Peterson LR. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. 2001;33(Supplement_3):S180-S186. Available from: [Link]

-

Quinolones: Historical development and use. Infection Update. 2020. Available from: [Link]

-

The quinolones: decades of development and use. PubMed. Available from: [Link]

-

Muscia, G., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2022. Available from: [Link]

-

Tillotson GS. Quinolones: Past, Present, and Future. Clinical Infectious Diseases. 2001;33(Supplement_3):S173-S179. Available from: [Link]

-

Jung, Y., et al. Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Environmental Science & Technology. 2011. Available from: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

-

Gould-Jacobs Reaction. Merck Index. Available from: [Link]

-

The history of fluoroquinolones. ResearchGate. Available from: [Link]

-

The history of quinolones. Semantic Scholar. Available from: [Link]

-

Wentland MP. Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. 2015;58(15):5775-97. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Advances. 2020. Available from: [Link]

-

Synthesis of ciprofloxacin and norfloxacin derivatives with various terpene fragments. ResearchGate. Available from: [Link]

-

Al-Obaidi, A., et al. Design, Synthesis, Docking Study and Preliminary Pharmacological Assessment of New Norfloxacin Analogues Having Thiazole Nucleus. Systematic Reviews in Pharmacy. 2020. Available from: [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available from: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. 2022. Available from: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Available from: [Link]

-

Kumar, R., et al. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. 2020. Available from: [Link]

Sources

- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. orientjchem.org [orientjchem.org]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. The history of quinolones | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. ues.pku.edu.cn [ues.pku.edu.cn]

- 13. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Introduction

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a halogenated quinoline derivative of significant interest to the pharmaceutical and agrochemical research sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the antimalarial and antibacterial fields. The specific substitutions on this molecule—a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl carboxylate at the 3-position—create a unique electronic and steric profile. The 4-chloro substituent serves as a versatile synthetic handle for nucleophilic substitution reactions, enabling the generation of diverse compound libraries. The electron-withdrawing trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental protocols used in its characterization. Our approach emphasizes self-validating methodologies to ensure scientific integrity and reproducibility.

Section 1: Core Molecular and Physical Properties

A precise understanding of the fundamental molecular and physical properties is the cornerstone of all subsequent experimental work, from reaction design to formulation.

Molecular Structure and Identifiers

The structural arrangement of the molecule dictates its reactivity and interactions. The key identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClF₃NO₂ | [1][2] |

| Molecular Weight | 303.66 g/mol | [2] |

| Monoisotopic Mass | 303.0274 Da | [1] |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | [1] |

| InChIKey | NYDXGDQZPDDDMR-UHFFFAOYSA-N | [1] |

| Physical Form | Expected to be a solid, likely a white to yellow powder or crystalline material, based on analogous compounds. | [3] |

Predicted Physicochemical Data

While experimental data for this specific molecule is sparse in publicly available literature, computational models provide valuable estimations for guiding experimental design.

| Property | Predicted Value | Source |

| XlogP | 3.9 | [1] |

| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | |

| Rotatable Bonds | 3 |

The high predicted XlogP value suggests significant lipophilicity, indicating poor aqueous solubility but good potential for membrane permeability.

Section 2: Spectroscopic and Chromatographic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic pattern. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method.

-

Expected Adducts: In electrospray ionization (ESI) positive mode, the primary expected ion is the protonated molecule [M+H]⁺ with a predicted m/z of 304.03468.[1] The presence of a single chlorine atom will result in a characteristic M+2 isotopic peak ([M+H+2]⁺) with an intensity approximately one-third of the M peak, providing definitive evidence of chlorine in the structure. Other potential adducts include the sodium [M+Na]⁺ (m/z 326.01662) and ammonium [M+NH₄]⁺ (m/z 321.06122) ions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (from the -CH₃) and a quartet integrating to 2H around δ 4.4 ppm (from the -OCH₂-). The coupling between these signals (J ≈ 7.1 Hz) is a classic indicator of an ethyl ester.

-

Quinoline Ring Protons: The aromatic region (δ 7.5-9.0 ppm) will be complex. The H2 proton is expected to be a sharp singlet at a downfield chemical shift (likely > δ 8.8 ppm) due to the deshielding effects of the adjacent nitrogen and carboxylate group. The protons on the benzo-fused ring (H5, H7, H8) will exhibit splitting patterns consistent with their substitution, likely appearing as doublets or doublet of doublets.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon backbone:

-

Ethyl Group: Two signals in the upfield region, ~δ 14 ppm (-CH₃) and ~δ 62 ppm (-OCH₂-).

-

Carbonyl Carbon: A signal around δ 165 ppm.

-

Trifluoromethyl Carbon: A quartet around δ 123 ppm with a large ¹J-coupling constant (¹JCF ≈ 270-280 Hz).

-

Aromatic Carbons: A series of signals in the aromatic region (δ 120-150 ppm). The carbons directly bonded to chlorine and the trifluoromethyl group will have their chemical shifts significantly influenced.

-

Infrared (IR) Spectroscopy